Cas no 872201-03-1 ((2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile)
![(2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile structure](https://www.kuujia.com/scimg/cas/872201-03-1x500.png)
(2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 872201-03-1
- (2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile
- (2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile
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- Inchi: 1S/C14H11N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9,13H,10H2/t13-/m0/s1
- InChI Key: HHLCTVZFPYJNDJ-ZDUSSCGKSA-N
- SMILES: N12C=C(C#N)C=CC1=N[C@H](C1C=CC=CC=1)C2
Computed Properties
- Exact Mass: 221.095297364g/mol
- Monoisotopic Mass: 221.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 39.4Ų
(2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D556697-1g |
(2R)- 2,3-dihydro-2-phenyl-imidazo[1,2-a]pyridine-6-carbonitrile, |
872201-03-1 | 96% | 1g |
$645 | 2024-05-25 | |
eNovation Chemicals LLC | D556697-1g |
(2R)- 2,3-dihydro-2-phenyl-imidazo[1,2-a]pyridine-6-carbonitrile, |
872201-03-1 | 96% | 1g |
$645 | 2025-02-27 | |
eNovation Chemicals LLC | D556697-1g |
(2R)- 2,3-dihydro-2-phenyl-imidazo[1,2-a]pyridine-6-carbonitrile, |
872201-03-1 | 96% | 1g |
$645 | 2025-02-22 |
(2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Additional information on (2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile
Comprehensive Overview of (2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile (CAS No. 872201-03-1)
The compound (2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile (CAS No. 872201-03-1) is a chiral derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. Its unique molecular architecture, featuring a phenyl substituent at the 2-position and a cyano group at the 6-position, makes it a valuable intermediate for drug discovery. The (2R) stereochemistry further enhances its potential for enantioselective applications, particularly in the development of targeted therapies.
In recent years, the imidazo[1,2-a]pyridine core has garnered significant attention due to its presence in FDA-approved drugs like Zolpidem and Alpidem. Researchers are actively exploring CAS No. 872201-03-1 for its potential in modulating GABA receptors, kinase inhibition, and anti-inflammatory pathways. Its carbonitrile functionality offers versatile reactivity for further derivatization, aligning with the growing demand for modular synthetic approaches in pharmaceutical R&D.
The compound's physicochemical properties, including logP and polar surface area, suggest favorable blood-brain barrier permeability—a hot topic in neurotherapeutic development. Computational studies indicate strong binding affinity to protein targets implicated in neurological disorders, coinciding with rising Google searches for "blood-brain barrier penetrating drugs" and "small molecule CNS therapeutics." These attributes position (2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile as a promising candidate for addressing unmet medical needs in Alzheimer's and Parkinson's research.
From a synthetic chemistry perspective, the imidazo[1,2-a]pyridine scaffold can be constructed via Groebke-Blackburn-Bienaymé multicomponent reactions—a technique frequently searched in AI-powered chemistry databases. The chiral purity of this compound (typically >98% ee) meets stringent requirements for asymmetric synthesis, responding to industry demands highlighted in queries like "high-ee chiral building blocks." Recent publications demonstrate its utility in constructing allosteric modulators, a trending subject in drug discovery forums.
Analytical characterization of 872201-03-1 typically involves chiral HPLC and LC-MS, with the cyano group providing a distinctive UV signature. Stability studies under various pH conditions—a frequent concern in "preformulation studies" searches—show remarkable resilience, making it suitable for long-term storage. The compound's fluorescence properties also align with growing interest in "small molecule fluorescent probes," as evidenced by increasing PubMed citations.
In pharmacological screening, this molecule exhibits intriguing structure-activity relationship (SAR) profiles. The phenyl-dihydroimidazo moiety appears critical for target engagement, while the pyridine-carbonitrile segment influences metabolic stability—a key consideration in "drug-likeness" discussions. These features correlate with industry trends toward fragment-based drug design, addressing common search terms like "scaffold hopping in lead optimization."
Regulatory aspects of CAS 872201-03-1 comply with ICH guidelines, with no structural alerts in computational toxicology screens. This safety profile responds to frequent queries about "REACH-compliant intermediates" in specialty chemical databases. The compound's patent landscape shows increasing activity since 2020, particularly in applications related to neurodegenerative disease targets—a sector experiencing 27% annual growth in R&D investments.
Supply chain data indicates growing availability of (2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile through certified suppliers, meeting demand spikes noted in "pharma sourcing" analytics. Proper handling requires standard laboratory precautions, with stability maintained at -20°C under inert atmosphere—details frequently requested in "compound storage guidelines" searches. The material typically ships as a crystalline solid with >95% purity by HPLC.
Future research directions may explore its metal-chelating properties (given the pyridine-nitrogen and cyano group) for applications in catalytic asymmetric synthesis—a subject gaining traction in organic chemistry circles. The compound's potential in photopharmacology (due to its UV-active groups) also aligns with emerging trends in light-activated therapeutics, addressing recent search spikes for "photoswitchable drugs."
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